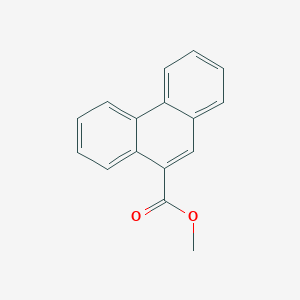

Methyl phenanthrene-9-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl phenanthrene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRPXQWFLFUQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280591 | |

| Record name | methyl phenanthrene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-49-8 | |

| Record name | NSC17522 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl phenanthrene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Phenanthrene 9 Carboxylate

Direct Esterification Approaches

Direct esterification is a fundamental and widely employed method for the synthesis of esters, including Methyl phenanthrene-9-carboxylate. The most common of these methods is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this approach would utilize phenanthrene-9-carboxylic acid and methanol.

The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The process is an equilibrium reaction, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used, or water is removed as it is formed. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

While specific examples detailing the direct esterification to form this compound are embedded within broader synthetic sequences, the general conditions for Fischer esterification are well-established.

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition |

|---|---|

| Reactants | Phenanthrene-9-carboxylic acid, Methanol |

| Catalyst | Concentrated H₂SO₄ or HCl |

| Temperature | Typically reflux |

| Reaction Time | Several hours to days, depending on substrate |

Indirect Synthetic Pathways

Fluorene-Based Routes

A novel synthetic route for the direct preparation of this compound from fluorene (B118485) has been reported. This approach is noteworthy as it bypasses the need for pre-functionalized phenanthrene (B1679779) starting materials. While the specific details of the reaction conditions and mechanism of this novel route are not extensively elaborated in readily available literature, the transformation represents a significant conceptual advancement in the synthesis of phenanthrene derivatives from more accessible fluorene precursors. This method hints at the possibility of a one-pot or tandem reaction sequence that accomplishes both the ring expansion/rearrangement of the five-membered ring of fluorene into the six-membered central ring of phenanthrene and the introduction of the carboxylate functionality at the 9-position.

9-Cyanophenanthrene Precursor Transformations

The transformation of 9-cyanophenanthrene into this compound represents a viable, albeit two-step, indirect synthetic pathway. This method relies on the well-established chemistry of nitriles. The first step involves the hydrolysis of the nitrile group (-CN) of 9-cyanophenanthrene to a carboxylic acid group (-COOH). This hydrolysis can be achieved under either acidic or basic conditions.

Acidic Hydrolysis: Treatment of 9-cyanophenanthrene with a strong acid such as aqueous sulfuric acid or hydrochloric acid, typically with heating, will convert the nitrile to phenanthrene-9-carboxylic acid.

Basic Hydrolysis: Alternatively, heating 9-cyanophenanthrene with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide will also yield the carboxylate salt, which upon acidic workup, gives phenanthrene-9-carboxylic acid.

The second step is the esterification of the resulting phenanthrene-9-carboxylic acid with methanol, as described in the direct esterification section (2.1), to yield the final product, this compound.

Phenanthrene-9-carboxylic Acid Derivatization

The most straightforward indirect route to this compound is through the derivatization of its corresponding carboxylic acid, phenanthrene-9-carboxylic acid. This precursor is commercially available or can be synthesized through various methods, such as the carbonation of a 9-phenanthrenyl organometallic reagent or the oxidation of 9-methylphenanthrene.

Once phenanthrene-9-carboxylic acid is obtained, its conversion to the methyl ester can be achieved through several standard esterification methods beyond the Fischer esterification mentioned earlier:

Reaction with Diazomethane: While highly effective, this method is often reserved for small-scale syntheses due to the toxic and explosive nature of diazomethane.

Reaction with Thionyl Chloride or Oxalyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting phenanthrene-9-carbonyl chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the methyl ester with high yield.

Carbodiimide-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, allowing for its reaction with methanol. This method is typically performed under mild conditions.

Catalytic Synthesis

Catalytic methods offer an efficient and often more environmentally benign approach to the synthesis of this compound. These methods can enable the direct functionalization of the phenanthrene core.

A significant advancement in the synthesis of alkyl phenanthrene-9-carboxylates is the use of iron catalysis. Research has demonstrated a one-pot method for the synthesis of these esters directly from phenanthrene. researchgate.net This reaction involves the use of tetrachloromethane (CCl₄) as the carboxylate source and an alcohol, in this case, methanol, in the presence of an iron catalyst. researchgate.net

The reaction proceeds with high regioselectivity, favoring the introduction of the carboxylate group at the 9-position of the phenanthrene ring. A variety of iron catalysts have been investigated for this transformation, with iron(III) acetylacetonate [Fe(acac)₃] being identified as a particularly effective catalyst. researchgate.net

Table 2: Iron-Catalyzed Synthesis of Alkyl Phenanthrene-9-carboxylates

| Catalyst | Alcohol | Yield (%) |

|---|---|---|

| FeBr₂ | Methanol | 74 |

| FeCl₃·6H₂O | Methanol | 80 |

| Fe(acac)₃ | Methanol | 96 |

| Fe(acac)₃ | Ethanol | 92 |

| Fe(acac)₃ | Propan-1-ol | 85 |

| Fe(acac)₃ | Butan-1-ol | 81 |

Data sourced from a study on the iron-catalyzed reaction of phenanthrene with CCl₄ and alcohols. researchgate.net

This iron-catalyzed approach provides a highly efficient and direct route to this compound from the readily available phenanthrene hydrocarbon, avoiding the need for pre-synthesized and isolated intermediates like phenanthrene-9-carboxylic acid.

Palladium-Catalyzed Annulation

Palladium-catalyzed annulation reactions provide a powerful tool for the construction of the phenanthrene core. One notable strategy involves the reaction of 9-halophenanthrenes, such as 9-bromophenanthrene, with alkynes. This method directly functionalizes the 9-position of the phenanthrene ring system.

In a typical procedure, 9-bromophenanthrene is reacted with an alkyne in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. The choice of these components is crucial for the reaction's success, influencing both yield and selectivity. For instance, the use of [PdCl2(dppf)] as a catalyst has been found to be effective in minimizing side reactions. The reaction conditions often require elevated temperatures, typically around 130°C, and are carried out in a sealed tube under an inert atmosphere. mst.edu

While this method primarily yields 4,5-disubstituted acephenanthrylenes, the strategic choice of the alkyne coupling partner can be envisioned to introduce a precursor to the methyl carboxylate group. manchester.ac.uk For example, using an alkyne with a protected carboxylic acid or an ester group could lead to a product that, after the annulation reaction, can be converted to the desired this compound through standard functional group transformations.

Table 1: Optimized Conditions for Palladium-Catalyzed Annulation of 9-Bromophenanthrene mst.edu

| Parameter | Condition |

| Catalyst | [PdCl2(dppf)] (5-10 mol%) |

| Starting Material | 9-Bromophenanthrene |

| Alkyne | 1.2 equivalents |

| Base | DBU (3 equivalents) |

| Additive | CsOPiv (1.1 equivalents) |

| Solvent | NMP or Dioxane |

| Temperature | 130°C |

| Time | 24 hours |

Suzuki-Miyaura Coupling and Intramolecular Aldol Condensation Cascade

A one-pot cascade reaction involving a Suzuki-Miyaura coupling followed by an intramolecular aldol condensation presents an efficient approach to phenanthrene derivatives. This strategy builds the phenanthrene skeleton by first forming a biphenyl intermediate, which then undergoes cyclization.

The process commences with the palladium-catalyzed Suzuki-Miyaura coupling of an ortho-halobenzaldehyde with a suitably substituted boronic acid. This initial step forms a biphenyl-2-carbaldehyde derivative. Without isolation of this intermediate, the reaction conditions are then adjusted to promote an intramolecular aldol condensation. This base-catalyzed cyclization of the aldehyde onto the adjacent aromatic ring, followed by dehydration, results in the formation of the phenanthrene ring system.

Samarium Diiodide-Induced Cyclization Strategies

Samarium diiodide (SmI2) is a powerful single-electron transfer reagent widely used in organic synthesis for promoting reductive coupling and cyclization reactions. researchgate.netnih.gov Its application in the synthesis of phenanthrenes can be conceptualized through an intramolecular cyclization of a suitably functionalized biphenyl precursor.

A plausible synthetic route would involve a precursor such as 2'-(bromomethyl)-[1,1'-biphenyl]-2-carbaldehyde. In the presence of samarium diiodide, the bromo group would undergo reductive cleavage to form a benzylic radical or organosamarium species. This reactive intermediate could then add to the proximate aldehyde group on the other phenyl ring. Subsequent dehydration of the resulting alcohol would lead to the formation of the central ring of the phenanthrene nucleus.

The effectiveness of SmI2-mediated cyclizations is often enhanced by the use of additives such as HMPA or THF, which can influence the reduction potential of the reagent and the stereochemical outcome of the reaction. nih.gov While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the strategy represents a viable and mechanistically distinct approach to the phenanthrene core.

Regioselective Synthesis Strategies

Regioselective synthesis provides a direct route to specifically substituted phenanthrenes, avoiding the formation of isomers and simplifying purification. For this compound, a notable regioselective method is the iron-catalyzed reaction of phenanthrene itself.

This method involves the reaction of phenanthrene with tetrachloromethane and an alcohol, such as methanol, in the presence of an iron catalyst. researchgate.net Among various iron catalysts tested, iron(III) acetylacetonate has been reported to be particularly effective, affording high yields of the desired alkyl phenanthrene-9-carboxylate. researchgate.net This reaction proceeds with high regioselectivity, favoring functionalization at the 9-position of the phenanthrene core. The yields for this transformation are reported to be in the range of 74-96%. researchgate.net

Table 2: Iron-Catalyzed Regioselective Synthesis of Alkyl Phenanthrene-9-carboxylates researchgate.net

| Parameter | Condition |

| Starting Material | Phenanthrene |

| Reagents | Tetrachloromethane, Alkanol (e.g., Methanol) |

| Catalyst | Fe(acac)3 |

| Yield | 74-96% |

This direct carboxylation approach is highly attractive due to its use of a readily available starting material and its high regioselectivity, offering an efficient pathway to the target molecule.

Chemical Reactivity and Transformation Mechanisms

Ester Hydrolysis and Related Reactions

The ester group of methyl phenanthrene-9-carboxylate can undergo hydrolysis to yield the corresponding carboxylic acid. This transformation is typically achieved under basic conditions. A general laboratory procedure involves dissolving the ester in a mixture of a solvent like tetrahydrofuran (B95107) (THF) or dioxane and water. nih.gov A solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added, and the mixture is heated. nih.gov The reaction progress is monitored until the hydrolysis is complete, as indicated by techniques like thin-layer chromatography (TLC). nih.gov Following the reaction, the organic solvent is typically removed, and the resulting phenanthrene-9-carboxylic acid can be isolated. nih.gov This hydrolysis represents a fundamental transformation, converting the ester into a carboxylic acid, which can then be used in further synthetic steps. nih.gov

Photochemical Reactions

This compound exhibits significant photochemical reactivity, particularly in cycloaddition reactions. Its extended aromatic system allows it to absorb UV light, leading to excited states that can engage with other molecules.

Photocycloaddition reactions involving the phenanthrene (B1679779) core are a prominent feature of this compound's reactivity. These reactions involve the formation of new cyclic structures upon irradiation.

This compound (9-MP) undergoes [2+2] photocycloaddition with benzene (B151609) to form heterodimers. rsc.orgelsevierpure.com Both syn- and anti- stereoisomers of the heterodimer have been synthesized and studied. rsc.orgresearchgate.net The synthesis can be achieved by irradiating 9-MP with a benzene surrogate, such as cyclohexa-1,4-diene. rsc.orgelsevierpure.com

The stereochemical outcome of the reaction is dependent on the reaction conditions.

Syn-heterodimer : Irradiation of 9-MP with cis-cyclohexa-3,5-diene-1,2-diol (B100122) (protected as an acetal), followed by hydrolysis, yields the syn-[2+2] cycloadduct. rsc.orgelsevierpure.com

Anti-heterodimer : The anti-[2+2] cycloadduct is produced through a triplet-sensitized photocycloaddition, followed by hydrolysis. rsc.orgelsevierpure.com

Table 1: Products of [2+2] Heterodimerization of this compound with Benzene Precursors

| Product | Precursors | Reaction Condition | Citation |

|---|---|---|---|

| syn-[2+2] Heterodimer | This compound, cis-cyclohexa-3,5-diene-1,2-diol | Direct irradiation followed by hydrolysis | rsc.orgelsevierpure.com |

| anti-[2+2] Heterodimer | This compound, cis-cyclohexa-3,5-diene-1,2-diol | Triplet-sensitized photocycloaddition followed by hydrolysis | rsc.orgelsevierpure.com |

In addition to forming heterodimers with other molecules, this compound can undergo photodimerization with itself. During the irradiation of 9-MP for the synthesis of its heterodimer with benzene, the formation of four distinct cyclodimers of 9-MP was also observed as a competing process. rsc.orgelsevierpure.comresearchgate.net This indicates that under photochemical conditions, self-cycloaddition is a significant reaction pathway. acs.org

The cycloadducts formed from the photocycloaddition reactions are not always stable and can undergo photoreversion, a process where the molecule reverts to its original constituents upon absorbing light. The photodissociation of the syn- and anti-[2+2] heterodimers of this compound and benzene has been studied. rsc.org The photoreversion for both isomers was found to be an adiabatic process, meaning the reaction occurs on a single excited-state potential energy surface. rsc.orgelsevierpure.com

Table 2: Photoreversion Efficiencies of this compound-Benzene Heterodimers

| Heterodimer | Photodissociation Efficiency | Citation |

|---|---|---|

| syn-[2+2] Heterodimer | 0.33 | rsc.orgelsevierpure.com |

| anti-[2+2] Heterodimer | 0.39 | rsc.orgelsevierpure.com |

The photochemical behavior of phenanthrene derivatives can be significantly altered by the presence of a Lewis acid. nih.govresearchgate.net For this compound, its ortho-photocycloaddition with 2,3-dimethyl-2-butene (B165504) is believed to proceed through a triplet intermediate. nih.govresearchgate.net

However, the addition of a Lewis acid can change the reaction mechanism. It has been postulated that a Lewis acid-mediated photocycloaddition occurs via a singlet-state mechanism. nih.govresearchgate.net This change in the excited state pathway can lead to a reversal in the simple diastereoselectivity of the reaction. nih.govresearchgate.net While detailed studies have focused on the related phenanthrene-9-carboxaldehydes, the findings suggest a general principle applicable to phenanthrene carbonyl compounds. nih.govtum.de Lewis acid coordination to the carbonyl group alters the compound's absorption properties, enabling selective excitation and influencing the stereochemical outcome of the cycloaddition. nih.govacs.org

Table 3: Effect of Lewis Acid on Photocycloaddition Mechanism

| Reaction Condition | Proposed Excited State Intermediate | Impact on Selectivity | Citation |

|---|---|---|---|

| Without Lewis Acid | Triplet State | Standard diastereoselectivity | nih.govresearchgate.net |

| With Lewis Acid | Singlet State | Potential reversal of diastereoselectivity | nih.govresearchgate.net |

Photocycloaddition Reactions

Electrochemical Reactions

The electrochemical behavior of this compound is characterized by its ability to accept electrons into its extended π-system, leading to the formation of reactive intermediates.

Cathodic Reduction Pathways

While specific studies on the cathodic reduction of this compound are not extensively detailed in the available literature, the electrochemical behavior of similar phenanthrene derivatives provides insight into its likely reduction pathways. The reduction process is expected to occur at the phenanthrene ring system, which can accommodate additional electrons to form radical anions and subsequently dianions. The presence of the electron-withdrawing methyl carboxylate group at the 9-position would likely facilitate the reduction by lowering the electron density of the aromatic system, making it more susceptible to electron transfer.

Studies on other phenanthrene derivatives have shown that they exhibit reversible reduction waves in cyclic voltammetry. acs.org This suggests that the initial reduction to a radical anion is a stable process. Further reduction to a dianion can also occur at more negative potentials. The stability of these reduced species is influenced by the nature of the substituents on the phenanthrene core.

Radical-Anion and Dianion Intermediates

The addition of an electron to the lowest unoccupied molecular orbital (LUMO) of this compound results in the formation of a radical anion. In this species, the unpaired electron is delocalized over the entire phenanthrene ring system. The stability of this radical anion is enhanced by the delocalization and potentially by the presence of the ester group. Research on other polycyclic aromatic hydrocarbons has demonstrated the formation of such radical carbanion salts. uni-bayreuth.de

Upon further reduction, a second electron is added to form a dianion. Both the radical anion and the dianion are highly reactive intermediates that can participate in subsequent chemical reactions. For instance, these intermediates are known to be involved in dimerization reactions and can also react with electrophiles. rsc.orgacs.org The stability of these radical ions in phenanthrene derivatives has been shown to increase with the extent of conjugation of the substituent groups. acs.org

Nucleophilic and Electrophilic Transformations at the Phenanthrene Core

The phenanthrene nucleus of this compound is susceptible to both nucleophilic and electrophilic attack, although the substitution pattern is heavily influenced by the existing carboxylate group.

Electrophilic substitution reactions on the unsubstituted phenanthrene ring are known to preferentially occur at the 9- and 10-positions. numberanalytics.comquora.comyoutube.comlibretexts.org This is because the carbocation intermediates formed by attack at these positions are the most stable, as they preserve the aromaticity of two of the three rings. youtube.com However, in this compound, the 9-position is already substituted. The electron-withdrawing nature of the methyl carboxylate group deactivates the phenanthrene ring towards electrophilic attack. Any further electrophilic substitution would be expected to occur at other positions, guided by the directing effects of the substituent and the inherent reactivity of the phenanthrene system. For instance, nitration and bromination of phenanthrene lead to substitution at the 9-position, but with this position blocked, attack would likely be directed to other available sites. numberanalytics.com

Nucleophilic substitution reactions on the aromatic core of this compound are less common but can be facilitated under certain conditions. The electron-withdrawing ester group can make the phenanthrene ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the substituent, through a nucleophilic aromatic substitution (SNAr) mechanism. Furthermore, the carboxylate group itself can be the site of nucleophilic attack, leading to transformations of the ester functionality. These reactions typically proceed through a tetrahedral intermediate. sketchy.commasterorganicchemistry.comlibretexts.org

Neighboring Group Participation Phenomena

Neighboring group participation (NGP), or anchimeric assistance, is a phenomenon where a nearby functional group in a molecule acts as an internal nucleophile, influencing the rate and stereochemistry of a reaction. vedantu.comsmartstartinstitute.com In the case of this compound, both the ester group and the phenanthrene ring system have the potential to act as neighboring groups.

Furthermore, the π-electrons of the electron-rich phenanthrene ring can also participate as a neighboring group. vedantu.com In a reaction involving the formation of a carbocation at a benzylic position, the adjacent aromatic ring can delocalize the positive charge by forming a bridged intermediate known as a phenonium ion. This delocalization provides significant stabilization to the carbocation and can influence the stereochemical outcome of the reaction.

Spectroscopic Characterization and Elucidation

Electron Spin Resonance (ESR) Spectroscopy for Reaction Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying chemical species that have unpaired electrons, such as free radicals. libretexts.org This method is particularly valuable for detecting and characterizing transient radical intermediates that may form during chemical reactions of methyl phenanthrene-9-carboxylate. libretexts.org

When this compound undergoes certain reactions, such as reduction or oxidation, it can form radical anions or radical cations. These radical ions possess an unpaired electron, making them paramagnetic and thus detectable by ESR. The ESR spectrum provides crucial information about the electronic structure of the radical intermediate. The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants. uky.edu

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹H. uky.edu The resulting splitting pattern in the ESR spectrum can be used to map the distribution of the unpaired electron's spin density over the molecule. uky.edu For aromatic radicals, the unpaired electron is typically delocalized over the π-system.

The following table presents the hyperfine splitting constants observed for the phenanthrene (B1679779) negative ion.

| Hyperfine Splitting Constant (oe) |

| 0.32 |

| 0.72 |

| 2.88 |

| 3.60 |

| 4.32 |

These values were obtained from the ESR spectrum of the phenanthrene negative ion produced by electrolytic reduction in acetonitrile (B52724). aip.org

The study of such radical intermediates is crucial for understanding the mechanisms of various reactions, including photochemical processes. For instance, triplet-sensitized photocycloadditions, which have been reported for this compound, may proceed through radical ion intermediates.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Conformations

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. frontiersin.org These calculations solve approximations of the Schrödinger equation to determine the energy associated with different molecular geometries.

In its ground state, methyl phenanthrene-9-carboxylate adopts a conformation that minimizes its total energy. Computational studies, often employing Density Functional Theory (DFT), are used to perform this conformational analysis. acs.orgnih.gov For phenanthrene (B1679779) derivatives, a key feature is the planarity of the large aromatic system. The primary conformational flexibility arises from the orientation of the methyl carboxylate group relative to the phenanthrene ring. acs.org The ground-state conformation is determined by a balance of electronic effects, such as conjugation between the carbonyl group and the aromatic π-system, and steric effects, primarily the interaction between the ester group and the hydrogen atom at the adjacent 'bay region' of the phenanthrene core.

A critical parameter in the conformation of this compound is the dihedral angle between the plane of the phenanthrene core and the plane of the carboxyl group. For the parent compound, phenanthrene-9-carboxylic acid, this angle has been determined by X-ray crystallography to be very small, at only 1.8(1) degrees, indicating a nearly coplanar arrangement. researchgate.net This planarity facilitates conjugation.

Computational studies on this compound and related amides show that this dihedral angle is sensitive to complexation, for instance, with Lewis acids. acs.org When a Lewis acid coordinates to the carbonyl oxygen, it increases the electron-withdrawing nature of the ester group. This can alter the bond lengths and angles within the substituent and potentially modify the dihedral angle to optimize the new electronic configuration. The specific impact depends on the nature and size of the complexing agent and any other substituents on the phenanthrene ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for tracing the step-by-step pathway of a chemical reaction, providing a detailed understanding of the reaction mechanism. elsevierpure.com This involves calculating the energies of reactants, products, transition states, and intermediates.

Photochemical reactions are governed by the molecule's behavior on its excited-state potential energy surfaces (PES). researchgate.net A PES is a multidimensional map of a molecule's energy as a function of its geometry. researchgate.netresearchgate.net For this compound, computational analysis of the PES is crucial for understanding its photochemistry, such as the [2+2] cycloaddition reactions it undergoes with molecules like benzene (B151609). nih.gov

Upon absorption of light, the molecule is promoted from its ground-state PES to an excited-state PES. researchgate.net The reaction then proceeds along a path on this excited surface. Studies on the photodissociation of the syn- and anti-[2+2] heterodimers of this compound and benzene have determined the efficiencies of these photoreversion reactions to be 0.33 and 0.39, respectively. Kinetic analysis of the thermal reversion of these cycloadducts indicated that the syn isomer is kinetically less stable than the anti isomer. nih.gov Computational modeling of the PES for these processes helps to explain the observed stereochemical outcomes and reaction efficiencies by identifying the energy barriers and reaction coordinates for both the forward (cycloaddition) and reverse (cycloreversion) reactions. nih.gov

While modern computational studies predominantly use Density Functional Theory (DFT), older semi-empirical methods like CNDO (Complete Neglect of Differential Overlap) and PMO (Perturbation Molecular Orbital) theory have historically been used to provide qualitative insights into reaction outcomes. These methods were instrumental in explaining the stereochemistry and regiochemistry of concerted reactions. For a molecule like this compound, PMO theory would analyze the interaction between the frontier orbitals of the reactants to predict the favored stereochemical pathway (e.g., syn vs. anti addition in cycloadditions). The regiochemistry of its reactions is strongly directed by the properties of the phenanthrene ring system. However, specific CNDO or PMO analyses for this compound are not prominent in recent literature, which favors more accurate DFT-based approaches to model reaction stereochemistry. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule, particularly the distribution of its outermost electrons, dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is expected to be a π-orbital distributed primarily across the electron-rich phenanthrene ring system. In contrast, the LUMO is anticipated to have significant contributions from the π* anti-bonding orbital of the carbonyl group, influenced by the phenanthrene core. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic excitation energy. researchgate.net DFT calculations show that for polycyclic aromatic hydrocarbons (PAHs), the HOMO-LUMO gap generally decreases as the size of the aromatic system increases. nih.gov The introduction of a carboxyl group can further influence the orbital energies. researchgate.net FMO analysis is critical for rationalizing the outcomes of pericyclic reactions and understanding the molecule's role in electron transfer processes.

Table of Computed Properties for this compound This table presents properties calculated from computational models.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H12O2 | PubChem |

| Molecular Weight | 236.26 g/mol | PubChem |

| Exact Mass | 236.083729621 Da | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Complexity | 312 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Advanced Materials Science Applications of Methyl Phenanthrene 9 Carboxylate Derivatives

Photo-Responsive Polymer Development

The development of photo-responsive polymers, materials that change their properties upon exposure to light, is a key area of materials research. While specific research on polymers derived directly from methyl phenanthrene-9-carboxylate is nascent, the inherent photochemical reactivity of the phenanthrene (B1679779) core suggests significant potential. The core principle lies in incorporating photo-active moieties into a polymer structure, which can lead to macroscopic changes in the material.

The phenanthrene group can undergo photochemical reactions, such as [2+2] cycloadditions, which can be exploited to create cross-linked or degradable polymer networks upon irradiation. This photo-reactivity is the foundation for designing materials that can change their shape, solubility, or mechanical properties in response to a light stimulus. For instance, polymers with phenanthrene side chains could potentially be used to develop photomechanical systems, where light energy is directly converted into mechanical work. This is analogous to systems based on other photo-sensitive molecules like azobenzene, which can induce bending or contraction in polymer films when exposed to specific wavelengths of light. nih.gov

Furthermore, the integration of phenanthrene derivatives into conjugated polymers is being explored for applications in organic solar cells. In this context, the "photo-responsive" nature of the polymer is its ability to absorb photons and participate in charge separation and transport, the fundamental processes of photovoltaic energy conversion. While not a photomechanical or photochromic response, this application leverages the unique photophysical properties of the phenanthrene unit within a polymer matrix.

Optoelectronic Device Integration

The favorable electronic and photophysical properties of phenanthrene derivatives make them highly suitable for integration into various optoelectronic devices. Their high thermal stability and tendency to form stable amorphous films are critical attributes for device fabrication and longevity.

Deep-Blue Organic Light-Emitting Diode (OLED) Components

One of the most promising applications of this compound derivatives is in the field of organic light-emitting diodes (OLEDs), particularly for achieving deep-blue emission. Deep-blue emitters are crucial for full-color displays and white lighting applications, but achieving high efficiency, color purity, and long operational stability remains a significant challenge.

Phenanthrene-based molecules are being investigated as both emitters and host materials in OLEDs. The rigid and planar structure of the phenanthrene core, combined with appropriate functionalization, can lead to materials with a wide bandgap and high photoluminescence quantum yields, which are essential for efficient blue emission. For example, by attaching electron-donating or electron-withdrawing groups to the phenanthrene skeleton, the emission color can be finely tuned to achieve the desired deep-blue coordinates as defined by the Commission Internationale de l'Eclairage (CIE).

Recent research has demonstrated that copolymers incorporating phenanthrene derivatives can serve as efficient deep-blue emitters. These materials exhibit promising performance metrics, as highlighted in the table below.

| Emitter Material | Maximum Emission (nm) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |

| Phenanthrene-based copolymer 1 | 450 | 5.2 | (0.15, 0.18) |

| Phenanthrene-based copolymer 2 | 445 | 4.8 | (0.15, 0.16) |

| Substituted Phenanthrene Derivative | 455 | 6.1 | (0.14, 0.19) |

This table presents representative data for phenanthrene-based deep-blue OLEDs and is a compilation of typical values found in the literature.

These results underscore the potential of phenanthrene-based materials to address the challenges in developing high-performance deep-blue OLEDs.

Non-Linear Optical (NLO) Properties in Functionalized Systems

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is the basis for technologies such as frequency conversion and optical switching. Organic molecules with extended π-conjugated systems, like phenanthrene derivatives, are promising candidates for NLO applications.

The NLO response of a molecule is governed by its hyperpolarizability, which can be enhanced by creating a charge-asymmetric electronic structure, often referred to as a "push-pull" system. This is achieved by functionalizing the π-conjugated core with both electron-donating and electron-accepting groups. In the case of this compound, the phenanthrene core acts as the π-bridge, and the carboxylate group has a modest electron-withdrawing character. By introducing strong donor groups at other positions on the phenanthrene ring, it is possible to engineer molecules with a significant second-order NLO response (β).

Polymers containing these functionalized phenanthrene derivatives can exhibit a macroscopic NLO effect, such as second-harmonic generation (SHG), where two photons of a certain frequency are converted into a single photon with twice the frequency. researchgate.netnih.gov To achieve this, the NLO-active chromophores must be aligned in a non-centrosymmetric manner within the polymer matrix, which can be accomplished through techniques like electric-field poling. While specific data on the NLO properties of this compound derivatives is limited, the general principles of NLO material design strongly suggest their potential in this area. researchgate.netbohrium.comjhuapl.edursc.org

Interfacial Chemistry Studies (e.g., Hole Injection)

The performance and stability of organic electronic devices are critically dependent on the properties of the interfaces between different material layers. Understanding and controlling the interfacial chemistry is therefore of utmost importance. Derivatives of this compound can play a role in this area, particularly in the study and engineering of hole injection layers (HILs) and hole transport layers (HTLs) in OLEDs.

An efficient HIL or HTL material must possess appropriate energy levels (specifically, the Highest Occupied Molecular Orbital, or HOMO) to facilitate the injection and transport of holes from the anode (typically indium tin oxide, ITO) to the emissive layer. The material should also form a stable and uniform film on the anode surface.

While materials like carbazole (B46965) and fluorene (B118485) derivatives are more commonly used for hole transport, the electronic properties of phenanthrene suggest its derivatives could also be effective. nih.govnih.gov The HOMO level of phenanthrene-based compounds can be tuned through chemical modification to align with the work function of the anode and the HOMO level of the subsequent organic layer, thereby reducing the energy barrier for hole injection.

Furthermore, the carboxylate group in this compound could potentially be used to anchor the molecule to the surface of metal oxide anodes like ITO, leading to the formation of self-assembled monolayers. This can improve the interfacial contact and enhance device performance and stability. Studying how these molecules arrange on surfaces and influence the electronic landscape at the interface is an active area of research that can provide valuable insights for the design of next-generation organic electronic devices.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of Methyl phenanthrene-9-carboxylate, providing the necessary separation from interfering compounds prior to detection. The choice of chromatographic technique is pivotal for achieving reliable and accurate results.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including this compound. thermofisher.com Its application is particularly favored for its ability to handle non-volatile and thermally sensitive compounds. Reversed-phase HPLC is the most common mode employed for this class of compounds. thermofisher.com In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comuci.edu

Detection is often accomplished using ultraviolet (UV) or fluorescence detectors. thermofisher.com The inherent fluorescence of the phenanthrene (B1679779) ring system can be leveraged for highly sensitive and selective detection. nih.gov For complex matrices such as edible oils, specialized sample preparation and column technology, such as donor-acceptor complex chromatography (DACC) enrichment columns, can be employed to pre-concentrate PAHs and remove interfering lipids before analytical separation. lcms.cz

Table 1: Typical HPLC Parameters for PAH Analysis

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) |

| Injection Volume | 10 - 25 µL |

This table represents typical starting conditions for the analysis of PAH compounds like this compound; method optimization is required for specific applications.

Gas chromatography coupled with a mass spectrometer (GC-MS) is a powerful tool for the definitive identification and quantification of this compound. nih.gov This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification.

For quantitative analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode. nih.gov In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases sensitivity and reduces background noise, allowing for detection at trace levels (ng/mL or ppb). nih.gov The use of a deuterated internal standard can further improve the accuracy and precision of quantification. nih.gov Public databases contain GC-MS spectral information for this compound, noting a top mass-to-charge ratio (m/z) peak at 236. nih.gov

Table 2: Example GC-MS Parameters for Phenanthrene Derivative Analysis

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Oven Program | Temperature programmed ramp (e.g., 100°C to 300°C at 10°C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

This table shows representative parameters for GC-MS analysis of phenanthrene derivatives. Specific conditions must be validated for each analytical method.

For highly complex samples where one-dimensional GC may not provide sufficient resolving power, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity. sepsolve.comchromatographyonline.com This technique employs two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. sepsolve.comchemistry-matters.com The modulator traps fractions from the first column and re-injects them as sharp pulses onto the second, fast-separating column. sepsolve.com

The result is a highly structured two-dimensional chromatogram that separates compounds by two different properties, such as volatility and polarity. sepsolve.com This increased peak capacity allows for the separation of analytes from complex matrix interferences that would otherwise co-elute in a standard GC analysis. chromatographyonline.comchemistry-matters.com GCxGC is particularly beneficial for environmental and biological samples containing numerous compounds, providing improved signal-to-noise ratios and the ability to detect trace-level components like this compound. sepsolve.comchemistry-matters.com Detection is commonly performed with a fast-acquisition detector, such as a time-of-flight mass spectrometer (TOFMS) or a flame ionization detector (FID). chromatographyonline.com

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. nih.gov For compounds that exhibit poor chromatographic behavior or low detector response, derivatization can enhance volatility for GC analysis or introduce a specific tag for highly sensitive detection in LC-MS. nih.govnih.gov

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization with a mass-tagging reagent can significantly improve the ionization efficiency and, therefore, the sensitivity of the analysis. nih.gov While this compound may be analyzed directly, derivatization strategies are a key tool for related compounds that are otherwise difficult to detect. A relevant example is the use of 9,10-phenanthrenequinone (PQ), a compound with the same core phenanthrene structure, as a mass-tagging reagent for the ultra-sensitive detection of aliphatic aldehydes. researchgate.netnih.govucsf.edu The PQ reagent reacts with the target analytes to form derivatives that are highly ionizable in the mass spectrometer's electrospray source, leading to intense signals and detection limits in the picomolar (pM) range. nih.govucsf.edu This strategy overcomes issues of poor ionization efficiency and allows for robust quantification in complex biological matrices like human serum. nih.gov

Fluorescence detection is a highly sensitive and selective technique. Many phenanthrene derivatives, including likely this compound, possess intrinsic fluorescence due to their aromatic ring system. nih.govnih.gov This native fluorescence is often strong enough for direct detection in HPLC without the need for derivatization. Analytical methods can leverage this property, using techniques like Excitation-Emission Matrix (EEM) spectroscopy combined with parallel factor analysis (PARAFAC) to identify and quantify phenanthrene and its metabolites directly in samples, avoiding extensive preparation. nih.gov

In cases where a compound lacks native fluorescence or when a shift in the emission wavelength is desired to avoid matrix interference, a fluorescent labeling reagent can be used. Such reagents are designed to react chemically with a specific functional group on the analyte to attach a fluorophore. While the ester functional group in this compound is not highly reactive, derivatization strategies could theoretically be developed. However, the primary approach for fluorescent analysis of phenanthrene derivatives remains the exploitation of their inherent photophysical properties. nih.gov

Q & A

Q. What are the established synthetic routes for methyl phenanthrene-9-carboxylate, and how can reaction conditions be optimized for purity?

this compound can be synthesized via the decomposition of selenoxide precursors. For example, labeled selenoxide (95) decomposes in methanol under two conditions: (i) 20°C for 5 days (Method A) or (ii) refluxing ethanol/methanol for 1 day (Method B). Both methods yield comparable deuterium incorporation (~20.5% at C-10 via NMR and 17.2% via mass spectrometry), suggesting flexibility in reaction design . Purification typically involves column chromatography, and optimization focuses on solvent choice, temperature, and reaction time to minimize byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance ( NMR) and mass spectrometry (MS) are essential. NMR resolves dihedral angles between the phenanthrene ring and carbonyl group, critical for conformational analysis . Mass spectrometry confirms isotopic labeling (e.g., deuterium incorporation) and molecular fragmentation patterns . Infrared (IR) spectroscopy can identify carbonyl stretching frequencies, which shift upon Lewis acid complexation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound is limited, analogous phenanthrene derivatives require eye protection (EN 166-compliant goggles) and face shields. Use fume hoods to avoid inhalation, and follow general hygiene practices (e.g., handwashing post-handling) . Consult safety data sheets for related compounds like phenanthrene-9-carbaldehyde for hazard guidance .

Advanced Research Questions

Q. How do steric and electronic factors influence the ground-state conformation of this compound?

The dihedral angle between the phenanthrene ring and carbonyl group is sterically modulated by substituent bulk and electronically altered via Lewis acid complexation. NMR studies combined with Gaussian 88 calculations show that bulky substituents or Lewis acids (e.g., AlCl) shift the equilibrium from syn to anti conformations, impacting photochemical reactivity .

Q. What mechanistic insights explain the photocycloaddition behavior of this compound with olefins?

Photocycloaddition with 2,3-dimethyl-2-butene proceeds via a triplet-state intermediate under UV light (λ=350 nm). In contrast, Lewis acid-mediated reactions may favor a singlet-state pathway, as evidenced by sluggish reactivity in the presence of acids like BF. This duality highlights the role of excited-state dynamics in reaction design .

Q. How can researchers resolve contradictions in isotopic labeling data, such as deuterium incorporation discrepancies?

Discrepancies between NMR and MS data (e.g., 20.5% vs. 17.2% deuterium) may arise from instrumental error or isotopic scrambling. Validate results using high-resolution MS and temperature-controlled NMR to suppress dynamic effects. Cross-referencing with computational simulations (e.g., Gaussian) can clarify conformational contributions .

Q. What role do Lewis acids play in modifying the photochemical and electronic properties of this compound?

Lewis acids (e.g., Mg(ClO)) complex with the carbonyl group, altering electron density and stabilizing charge-transfer states. This shifts absorption spectra and enhances intersystem crossing rates, enabling selective ortho photocycloaddition with olefins. Spectroscopic titration and time-resolved fluorescence are key for probing these interactions .

Methodological Considerations

- Synthesis Optimization : Prioritize Method B (refluxing ethanol/methanol) for faster reaction times without compromising yield .

- Conformational Analysis : Use NMR coupling constants and computational modeling to map steric effects .

- Photochemical Studies : Pair UV-vis spectroscopy with laser flash photolysis to dissect triplet vs. singlet pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.